1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one
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Overview
Description
1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but with different biological activities and applications.
2-(Pyridin-2-yl)pyrimidine: Shares the pyrimidine ring but has distinct chemical properties and uses.
Uniqueness
1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one is unique due to its combined pyrazole and pyrimidine rings, which confer specific chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications and applications in various fields.
Properties
CAS No. |
786700-19-4 |
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Molecular Formula |
C7H10N4O |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(1H-pyrazol-5-yl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C7H10N4O/c12-7-8-3-1-5-11(7)6-2-4-9-10-6/h2,4H,1,3,5H2,(H,8,12)(H,9,10) |
InChI Key |
CNSWEYOPMNZRMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=NN2 |
Origin of Product |
United States |
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